2-(Aminomethyl)-3,4-difluoroaniline
Description
2-(Aminomethyl)-3,4-difluoroaniline is a fluorinated aromatic amine characterized by an aminomethyl (-CH₂NH₂) substituent at the 2-position and fluorine atoms at the 3- and 4-positions of the benzene ring. This compound is structurally related to 3,4-difluoroaniline (CAS 3863-11-4), a commercially available intermediate used in pharmaceuticals, agrochemicals, and coordination chemistry . The aminomethyl group enhances nucleophilicity and reactivity, making it a valuable building block for synthesizing heterocycles like 3,4-dihydroquinazolines via annulation reactions with nitroalkanes . Its fluorine substituents confer electron-withdrawing effects, influencing electronic distribution and intermolecular interactions, which are critical in biological and catalytic applications .
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(aminomethyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C7H8F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 |
InChI Key |
BKKUXZFUAHQHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)CN)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4-difluoroaniline typically involves the introduction of aminomethyl and difluoro groups onto an aniline ring. One common method is through the nucleophilic aromatic substitution of a difluorobenzene derivative with an aminomethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-3,4-difluoroaniline may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-(Aminomethyl)-3,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,4-difluoroaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Environmental and Toxicological Profiles
Fluoroanilines exhibit varying biodegradability and toxicity:
- The aminomethyl group in 2-(Aminomethyl)-3,4-difluoroaniline may alter solubility and microbial degradation pathways compared to non-functionalized fluoroanilines .
Physicochemical and Electronic Properties
The electron-withdrawing fluorine atoms reduce the aromatic ring’s electron density, while the aminomethyl group donates electrons via resonance. This duality affects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
